molecular formula C19H16N6O5 B3409403 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892762-94-6

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B3409403
CAS No.: 892762-94-6
M. Wt: 408.4 g/mol
InChI Key: XTWVBUNLWGUCPD-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl group and a 3,5-dimethoxyphenyl moiety.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3,5-dimethoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O5/c1-26-12-6-11(7-13(8-12)27-2)25-17(20)16(22-24-25)19-21-18(23-30-19)10-3-4-14-15(5-10)29-9-28-14/h3-8H,9,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWVBUNLWGUCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the Triazole Ring:

    Coupling of the Moieties: The final step involves coupling the benzodioxole, oxadiazole, and triazole moieties under suitable conditions to form the target compound.

Industrial production methods would require optimization of these steps to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: Its structural properties may be exploited in the development of novel materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Oxadiazole/Triazole Molecular Weight (g/mol) Key Properties/Applications Reference ID
1-(3,5-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Methylphenyl (oxadiazole) 392.37 Higher lipophilicity due to methyl group; potential CNS activity inferred from similar analogs .
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 3-(Trifluoromethyl)phenyl (triazole) 386.34 Enhanced electron-withdrawing effects from CF₃ group; improved metabolic resistance .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzo[d]thiazol-2-yl (triazole) 352.35 Antiproliferative activity demonstrated in vitro; nitro group enables further derivatization .
4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine Benzodioxolymethyl-triazole-pyrazole hybrid 355.38 Structural complexity for multitarget drug design; methyl groups enhance solubility .
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine Bromophenyl-benzoxazole-oxadiazole 448.29 Halogenation for covalent binding studies; benzoxazole enhances fluorescence .

Structural and Electronic Differences

  • Benzodioxol vs.
  • Triazole vs. Pyrazole Hybrids : ’s pyrazole-triazole hybrid exhibits greater conformational flexibility, whereas the target compound’s rigid triazole-oxadiazole scaffold may improve target selectivity .
  • Nitro vs. Methoxy Groups : The nitro group in ’s compound enables redox-sensitive applications, contrasting with the methoxy groups in the target compound, which enhance solubility and steric bulk .

Characterization Techniques

  • NMR/IR/MS : All analogs (e.g., ) were validated via ¹H/¹³C NMR, IR (C=N stretch ~1570 cm⁻¹), and HRMS, confirming the target compound’s likely analytical profile .
  • X-ray Crystallography : SHELX () and WinGX () tools, used for analogs in , could resolve the target’s planarity and packing .

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action and therapeutic potentials based on current research findings.

Chemical Structure and Properties

The compound features a unique structure combining multiple pharmacophores:

  • Benzodioxole moiety : Known for various biological activities including antioxidant and anti-inflammatory effects.
  • Oxadiazole ring : Associated with antimicrobial and antifungal properties.
  • Triazole group : Commonly found in antifungal agents and known for its role in enzyme inhibition.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target compound showed varying degrees of inhibition against bacterial strains with IC50 values in the low micromolar range. Specifically:

  • Oxadiazole derivatives have been reported with IC50 values ranging from 0.64 to 31.1 µM against various pathogens .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for several enzymes:

  • Monoamine Oxidase (MAO) :
    • Selective inhibitors of MAO-B were identified with IC50 values indicating high potency (e.g., 8.05 µM) for certain derivatives .
    • The mechanism involves reversible binding to the enzyme, which is advantageous over irreversible inhibitors in clinical settings.
  • α-Amylase Inhibition :
    • Studies have shown that benzodioxole derivatives can inhibit α-amylase with significant efficacy (IC50 = 15.26 µM), suggesting potential applications in managing diabetes .

Study 1: Antidiabetic Potential

A study investigated the antidiabetic effects of benzodioxole derivatives similar to the target compound. The results indicated that these compounds could significantly lower blood glucose levels in diabetic models, attributed to their ability to inhibit α-amylase and other carbohydrate-hydrolyzing enzymes .

Study 2: Neuroprotective Effects

Research focused on neuroprotective properties revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage. The compounds exhibited a dose-dependent increase in cell viability in models of neurodegeneration .

Data Tables

Activity TypeCompound DerivativeIC50 Value (µM)Reference
MAO-B Inhibition4-methoxyphenyl derivative8.05
α-Amylase InhibitionBenzodioxole derivative15.26
Antimicrobial ActivityVarious derivatives0.64 - 31.1

Q & A

Basic: What synthetic methodologies are optimal for constructing the triazole-oxadiazole hybrid scaffold in this compound?

Answer:
The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Huisgen Cycloaddition (Click Chemistry): Copper(I)-catalyzed azide-alkyne cycloaddition to form the 1,2,3-triazole core .
  • Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) to generate the 1,2,4-oxadiazole ring .
  • Aromatic Substitution: Introduction of the 3,5-dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling for regioselective functionalization .

Critical Parameters:

  • Temperature control (60–100°C for cycloaddition, reflux for cyclocondensation).
  • Solvent selection (DMF for coupling reactions, ethanol/THF for cyclization) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Triazole and oxadiazole carbons appear at δ 140–160 ppm .
    • 2D NMR (HSQC, HMBC): Resolve overlapping signals and confirm connectivity between heterocycles .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., tautomerism in triazole rings) using SHELXL for refinement .

Table 1: Example NMR Data for Analogous Compounds

Proton EnvironmentChemical Shift (δ, ppm)Source
Benzodioxol CH6.7–7.1
Triazole NH₂5.2–5.5 (broad)
Methoxy OCH₃3.7–3.9

Advanced: How can conflicting spectral data (e.g., tautomerism in triazole rings) be resolved?

Answer:

  • Problem: Tautomeric equilibria (e.g., 1H vs. 2H triazole forms) can cause inconsistent NMR peak assignments .
  • Solutions:
    • Variable-Temperature NMR: Monitor shifts at 25°C vs. 60°C to identify dynamic equilibria.
    • X-ray Diffraction: Definitively assign tautomeric forms via crystallographic data. For example, SHELXL refinement can distinguish NH₂ positioning .
    • Computational DFT: Compare experimental ¹³C shifts with calculated values for each tautomer .

Case Study:
In 3-phenyl-1H-1,2,4-triazol-5-amine, X-ray analysis confirmed the 5-amine tautomer by planar geometry (dihedral angle <3° between triazole and phenyl rings) .

Advanced: What strategies optimize crystallographic refinement for this compound’s complex structure?

Answer:

  • Data Collection: Use high-resolution (<1.0 Å) synchrotron data to resolve overlapping electron densities from aromatic rings .
  • SHELXL Workflow:
    • Initial Model: Build with SHELXS (direct methods) or SHELXD (dual-space cycling) .
    • Refinement: Apply anisotropic displacement parameters for non-H atoms.
    • Validation: Check R-factors (target: R₁ < 5%) and residual density maps (<0.5 eÅ⁻³) .
  • Disorder Handling: Split models for flexible methoxy or benzodioxol groups .

Example:
In 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, SHELXL refinement achieved R₁ = 4.5% by modeling benzodioxol ring disorder over two positions .

Basic: How is the compound’s bioactivity evaluated in antimicrobial assays?

Answer:

  • MIC Determination:
    • Bacterial Strains: Test against Gram+ (e.g., S. aureus) and Gram– (e.g., E. coli) via broth microdilution (ISO 20776-1).
    • Fungal Strains: Use C. albicans in RPMI-1640 medium .
  • Mechanistic Studies:
    • Enzyme Inhibition: Assess binding to dihydrofolate reductase (DHFR) via IC₅₀ measurements .
    • Molecular Docking: Predict interactions with bacterial DNA gyrase (PDB: 1KZN) .

Data Interpretation:

  • Active compounds typically show MIC ≤ 16 µg/mL.
  • Methoxy groups enhance lipophilicity and membrane penetration .

Advanced: How do substituents (e.g., 3,5-dimethoxy vs. 4-chloro) influence reactivity and bioactivity?

Answer:

  • Electronic Effects:
    • Methoxy groups (-OCH₃) increase electron density on the phenyl ring, enhancing π-π stacking with enzyme aromatic residues .
    • Chlorine (-Cl) withdraws electrons, improving oxidative stability but reducing solubility .
  • Steric Effects:
    • Bulky 3,5-dimethoxy groups may hinder rotation, favoring planar conformations for DNA intercalation .
  • Bioactivity Trends:
    • Anticancer: 3,5-Dimethoxy derivatives show higher cytotoxicity (IC₅₀ ~10 µM) vs. chloro analogs (IC₅₀ ~50 µM) .

Table 2: Substituent Impact on Bioactivity

SubstituentLogPMIC (µg/mL, S. aureus)IC₅₀ (µM, HeLa)
3,5-Dimethoxy2.8812
4-Chloro3.13248
Source

Advanced: What are best practices for resolving synthetic byproducts or isomer mixtures?

Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers .
  • Crystallographic Screening: Co-crystallize with a host (e.g., cyclodextrin) to isolate desired tautomers .
  • Reaction Optimization:
    • Reduce byproducts by pre-activating reactants (e.g., forming azides in situ).
    • Employ microwave-assisted synthesis for faster kinetics and cleaner reactions .

Case Study:
In 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, HPLC resolved a 9:1 ratio of 1,4- vs. 1,5-regioisomers, with the major product confirmed by NOESY correlations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine

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